molecular formula C19H14FN3O B2431539 4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE CAS No. 316142-89-9

4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

Cat. No.: B2431539
CAS No.: 316142-89-9
M. Wt: 319.339
InChI Key: CQPMCXOPRPHIJF-GHVJWSGMSA-N
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Description

4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a phenyldiazenyl group, and a benzamide moiety

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.

Mode of Action

The compound interacts with the SDH enzyme, inhibiting its activity . . This interaction can explain the possible mechanism of action.

Biochemical Pathways

By inhibiting the SDH enzyme, 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide disrupts the citric acid cycle . This disruption can lead to a decrease in the production of ATP, affecting the energy metabolism of the cell.

Result of Action

The inhibition of the SDH enzyme by 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide leads to a disruption in the citric acid cycle This disruption can result in a decrease in ATP production, affecting the energy metabolism of the cell

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-fluoro-N-[4-(phenyldiazenyl)phenyl]benzamide. For example, the compound’s adsorption behavior on boron nitride nanotube (BNNT) has been studied using density functional theory (DFT) method . The results revealed that physical adsorption occurred . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the condensation of 4-fluorobenzoic acid with 4-phenyldiazenylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs green chemistry approaches. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to the presence of both a fluorine atom and a phenyldiazenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPMCXOPRPHIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037947
Record name Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316142-89-9
Record name Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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